Cas no 443-84-5 (2,6-Difluorotoluene)

2,6-Difluorotoluene 化学的及び物理的性質
名前と識別子
-
- 2,6-Difluorotoluene
- 1,3-difluoro-2-methyl-benzene
- 2,5-DIFLUOROBENZYL MERCAPTAN
- 2,6-difluoro-toluene
- 2,6-Difluor-toluol
- 2.6-Difluoro methyl benzene
- Toluene,2,6-difluoro- (6CI,7CI,8CI)
- 1,3-Difluoro-2-methylbenzene
- 2,6-Difluoro(methyl)benzene
- SCHEMBL254224
- MFCD00043898
- AM20040485
- 2,6-Difluorotoluene, 99%
- EN300-366965
- BENZENE, 1,3-DIFLUORO-2-METHYL-
- 2,6-Difluorotoluene, 98%
- InChI=1/C7H6F2/c1-5-6(8)3-2-4-7(5)9/h2-4H,1H3
- SCHEMBL9545081
- DTXSID00963202
- D2338
- J-507485
- AKOS006222504
- FT-0610661
- 443-84-5
- AC-9824
- MZLSNIREOQCDED-UHFFFAOYSA-
- 1,3-Difluoro-2-methylbenzene #
- 2,6-Difluorotoluene,98%
- DB-024024
-
- MDL: MFCD00043898
- インチ: 1S/C7H6F2/c1-5-6(8)3-2-4-7(5)9/h2-4H,1H3
- InChIKey: MZLSNIREOQCDED-UHFFFAOYSA-N
- ほほえんだ: CC1=C(C=CC=C1F)F
- BRN: 1932656
計算された属性
- せいみつぶんしりょう: 128.04400
- どういたいしつりょう: 128.043757
- 同位体原子数: 0
- 水素結合ドナー数: 0
- 水素結合受容体数: 0
- 重原子数: 9
- 回転可能化学結合数: 0
- 複雑さ: 82.9
- 共有結合ユニット数: 1
- 原子立体中心数の決定: 0
- 不確定原子立体中心数: 0
- 化学結合立体中心数の決定: 0
- 不確定化学結合立体中心数: 0
- 互変異性体の数: 何もない
- 疎水性パラメータ計算基準値(XlogP): 2.5
- ひょうめんでんか: 0
- トポロジー分子極性表面積: 0
じっけんとくせい
- 色と性状: 使用できません
- 密度みつど: 1.129 g/mL at 25 °C(lit.)
- ゆうかいてん: 112-115°C
- ふってん: 112°C
- フラッシュポイント: 華氏温度:50°f
摂氏度:10°c - 屈折率: n20/D 1.453(lit.)
- PSA: 0.00000
- LogP: 2.27320
- FEMA: 3295
- ようかいせい: 使用できません
2,6-Difluorotoluene セキュリティ情報
-
記号:
- ヒント:あぶない
- シグナルワード:Danger
- 危害声明: H225
- 警告文: P210
- 危険物輸送番号:UN 1993 3/PG 2
- WGKドイツ:3
- 危険カテゴリコード: 11
- セキュリティの説明: S16-S29-S33
-
危険物標識:
- 包装グループ:II
- ちょぞうじょうけん:かねんりょういき
- リスク用語:R11
- 危険レベル:3
- 包装カテゴリ:II
- 危険レベル:3
- セキュリティ用語:3
- 包装等級:II
2,6-Difluorotoluene 税関データ
- 税関コード:2903999090
- 税関データ:
中国税関番号:
2903999090概要:
29039999090他の芳香族ハロゲン化誘導体。付加価値税:17.0%税金還付率:9.0%規制条件:最恵国待遇なし関税:5.5%一般関税:30.0%
申告要素:
製品名、コンポーネント内容、使用
要約:
29039999090芳香族炭化水素ハロゲン化誘導体付加価値税:17.0%税金還付率:9.0%管理条件:最恵国待遇なし関税:5.5%一般関税:30.0%
2,6-Difluorotoluene 価格詳細 >>
エンタープライズ | No. | 商品名 | Cas No. | 清らかである | 仕様 | 価格 | 更新日時 | 問い合わせ |
---|---|---|---|---|---|---|---|---|
TI XI AI ( SHANG HAI ) HUA CHENG GONG YE FA ZHAN Co., Ltd. | D2338-5G |
2,6-Difluorotoluene |
443-84-5 | >99.0%(GC) | 5g |
¥130.00 | 2024-04-16 | |
Enamine | EN300-366965-10.0g |
1,3-difluoro-2-methylbenzene |
443-84-5 | 95.0% | 10.0g |
$66.0 | 2025-03-18 | |
Enamine | EN300-366965-1.0g |
1,3-difluoro-2-methylbenzene |
443-84-5 | 95.0% | 1.0g |
$24.0 | 2025-03-18 | |
Enamine | EN300-366965-25.0g |
1,3-difluoro-2-methylbenzene |
443-84-5 | 95.0% | 25.0g |
$99.0 | 2025-03-18 | |
Ambeed | A265741-5g |
2,6-Difluorotoluene |
443-84-5 | 98% | 5g |
$43.0 | 2024-04-19 | |
SHANG HAI YI EN HUA XUE JI SHU Co., Ltd. | R011127-1g |
2,6-Difluorotoluene |
443-84-5 | 99% | 1g |
¥29 | 2024-05-23 | |
TRC | D452558-5g |
2,6-Difluorotoluene |
443-84-5 | 5g |
$ 115.00 | 2022-06-05 | ||
Fluorochem | 003205-25g |
2,6-Difluorotoluene |
443-84-5 | 99% | 25g |
£69.00 | 2022-03-01 | |
SHANG HAI YI EN HUA XUE JI SHU Co., Ltd. | R011127-5g |
2,6-Difluorotoluene |
443-84-5 | 99% | 5g |
¥70 | 2024-05-23 | |
Apollo Scientific | PC2941-25g |
2,6-Difluorotoluene |
443-84-5 | 98+% | 25g |
£47.00 | 2025-02-21 |
2,6-Difluorotoluene サプライヤー
2,6-Difluorotoluene 関連文献
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1. 7??Tunable infrared laser spectroscopyR. F. Curl,F. K. Tittel Annu. Rep. Prog. Chem. Sect. C: Phys. Chem. 2002 98 219
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Denise Ott,Svetlana Borukhova,Volker Hessel Green Chem. 2016 18 1096
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K. P. Rajappan Nair,Michaela K. Jahn,Alberto Lesarri,Vadim V. Ilyushin,Jens-Uwe Grabow Phys. Chem. Chem. Phys. 2015 17 26463
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4. Diastereoselective free-radical reactions. Part 1. Preparation of 2-deoxy-β-glycosides by synthesis and reductive decarboxylation of 3-deoxyulosonic acid glycosidesDavid Crich,Timothy J. Ritchie J. Chem. Soc. Perkin Trans. 1 1990 945
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5. Haptotropic rearrangement in tricarbonylchromium complexes of 2-aminobiphenyl and 4-aminobiphenylCurtis J. Czerwinski,Ilia A. Guzei,Kevin M. Riggle,Jason R. Schroeder,Lara C. Spencer Dalton Trans. 2011 40 9439
2,6-Difluorotolueneに関する追加情報
Introduction to 2,6-Difluorotoluene (CAS No. 443-84-5)
2,6-Difluorotoluene, with the chemical formula C₇H₆F₂, is a fluorinated aromatic hydrocarbon that has garnered significant attention in the field of organic synthesis and pharmaceutical research due to its versatile structural properties. This compound, identified by its CAS number 443-84-5, represents a crucial intermediate in the development of various specialty chemicals and potential therapeutic agents. The presence of two fluorine atoms at the ortho positions (positions 2 and 6) relative to the methyl group in the benzene ring imparts unique electronic and steric characteristics, making it a valuable building block for synthetic applications.
The electronic effects induced by fluorine atoms in 2,6-Difluorotoluene play a pivotal role in modulating its reactivity and interaction with biological targets. Fluorine is an electronegative element that withdraws electron density through the inductive effect, leading to a more electrophilic aromatic ring compared to its unsubstituted counterpart, toluene. This enhanced electrophilicity facilitates various electrophilic aromatic substitution reactions, making it an attractive precursor for further functionalization. Additionally, the steric bulk introduced by fluorine atoms can influence the regioselectivity of reactions, allowing chemists to fine-tune the synthesis of complex molecules.
In recent years, 2,6-Difluorotoluene has been extensively explored as a key intermediate in pharmaceutical synthesis. Its structural motif is reminiscent of many bioactive molecules, where aromatic rings are often substituted with fluorine atoms to improve metabolic stability, binding affinity, and overall pharmacological efficacy. For instance, studies have demonstrated its utility in constructing fluorinated heterocycles, which are prevalent in modern drug candidates targeting various diseases. The fluoroalkylation and cross-coupling reactions enabled by 2,6-Difluorotoluene have been particularly noteworthy in generating novel scaffolds for drug discovery.
One of the most compelling applications of 2,6-Difluorotoluene lies in its role as a precursor for developing antiviral and anticancer agents. The fluorine substituents enhance the lipophilicity of drug molecules, which is often critical for membrane permeability and target binding. Recent research has highlighted its incorporation into kinase inhibitors and protease inhibitors used in oncology treatments. The metabolic stability imparted by fluorine atoms ensures that these drugs remain active within the biological system for longer durations, improving therapeutic outcomes.
The synthetic versatility of 2,6-Difluorotoluene extends beyond pharmaceuticals into agrochemicals and materials science. In agrochemistry, fluorinated aromatic compounds are employed to enhance pesticide and herbicide efficacy by improving their resistance to degradation and increasing their binding affinity to biological targets. Furthermore, materials scientists have leveraged its properties to develop advanced polymers with tailored thermal and chemical resistance properties. The incorporation of fluorine into polymer backbones often results in materials with exceptional performance characteristics suitable for high-performance applications.
The industrial production of 2,6-Difluorotoluene typically involves halogenation reactions on toluene or Friedel-Crafts alkylation followed by selective fluorination. Advances in catalytic systems have enabled more efficient and environmentally friendly synthetic routes, reducing waste generation and energy consumption. These improvements align with global efforts toward sustainable chemistry practices. The scalability of these processes ensures that sufficient quantities of 2,6-Difluorotoluene can be produced to meet the demands of research and industrial applications without compromising environmental standards.
In conclusion, 2,6-Difluorotoluene (CAS No. 443-84-5) stands as a cornerstone compound in modern chemical synthesis due to its unique structural features and broad applicability across multiple industries. Its role as an intermediate in pharmaceutical development continues to evolve with emerging research trends toward more sophisticated fluorochemicals. As scientists uncover new methodologies for functionalizing this compound, 2,6-Difluorotoluene's significance is poised to grow even further.
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